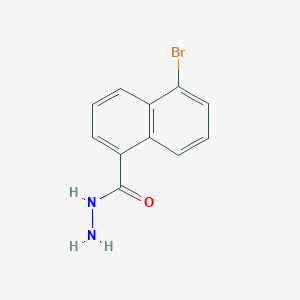

5-Bromo-1-naphthohydrazide

概要

説明

5-Bromo-1-naphthohydrazide is a chemical compound with the formula C11H9BrN2O and a molecular weight of 265.11 . It is used for research purposes and is not intended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-naphthohydrazide can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) . Further studies on the molecular electrostatic potential and frontier molecular orbital of the compound can provide more insights into its physical and chemical properties .Chemical Reactions Analysis

Although specific chemical reactions involving 5-Bromo-1-naphthohydrazide are not detailed, related compounds such as 5-bromo enones have been studied . These compounds undergo reactions such as electrophilic substitution of the aromatic core .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1-naphthohydrazide can be studied using various techniques. For instance, the compound’s molecular crystal structure can be determined using density functional theory (DFT) and compared with X-ray diffraction values .科学的研究の応用

Antiproliferative and Cytotoxic Activity

Indole phytoalexins, including 5-Bromo-1-naphthohydrazide, have garnered attention due to their potential as antiproliferative agents. In a study, novel 5-bromosubstituted derivatives of indole phytoalexins were synthesized and screened in vitro against seven human cancer cell lines. Some analogues exhibited antiproliferative activity comparable to that of cisplatin, a commonly used chemotherapy drug. Remarkably, their toxicity on normal 3T3 cells was lower than that of cisplatin .

Antifungal Properties

Indole phytoalexins, including 5-Bromo-1-naphthohydrazide, demonstrate a broad spectrum of antifungal activities. These compounds play a crucial role in plant defense mechanisms when the plant is exposed to stressors such as pathogen infection. Their ability to inhibit fungal growth makes them valuable candidates for further investigation .

Antibacterial Effects

While the antibacterial effects of indole phytoalexins are moderate, they still contribute to the overall defense system of cruciferous vegetables. These compounds help protect the plants from bacterial pathogens, highlighting their potential in agricultural and medical applications .

Antiprotozoal Activity

Indole phytoalexins have also shown promise as antiprotozoal agents. Their activity against protozoan parasites warrants further exploration for potential therapeutic applications .

Cancer Chemoprevention

High consumption of cruciferous vegetables has been associated with a decreased risk of human cancer. Indole phytoalexins, including 5-Bromo-1-naphthohydrazide, contribute to this protective effect. Their chemopreventive properties make them intriguing candidates for cancer prevention strategies .

Anticancer Effects

Indole phytoalexins exhibit anticancer and antiproliferative effects against various human cancer cell lines. While their activities may not surpass those of previously studied non-brominated compounds, they remain relevant in the search for novel therapeutic agents .

Safety and Hazards

While specific safety data for 5-Bromo-1-naphthohydrazide is not available, similar brominated compounds are considered hazardous . They can cause skin and eye irritation, and may cause respiratory irritation . These compounds should be handled with care, using protective equipment, and should be stored in a well-ventilated place .

将来の方向性

The future directions for the study of 5-Bromo-1-naphthohydrazide and related compounds could involve further exploration of their synthesis, reactivity, and applications . For instance, the synthesis of related compounds like 7-azaindoles has shown promise in clinical trials, opening the door for fully approved treatments . Additionally, the study of halogen bonding in brominated compounds could provide valuable insights into their supramolecular properties .

特性

IUPAC Name |

5-bromonaphthalene-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(15)14-13/h1-6H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNFWPBYWGACRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-naphthohydrazide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)

![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)

![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)